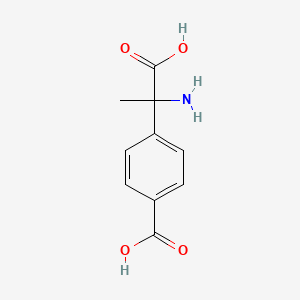

alpha-Methyl-4-carboxyphenylglycine

Vue d'ensemble

Description

Alpha-Methyl-4-carboxyphenylglycine, also known as MCPG, is a solid compound . It is an active enantiomer of (±)-MCPG and is known to be a competitive metabotropic glutamate receptor antagonist .

Molecular Structure Analysis

The empirical formula of alpha-Methyl-4-carboxyphenylglycine is C10H11NO4 . It has a molecular weight of 209.20 . This compound belongs to the class of organic compounds known as alpha amino acids, which are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .Physical And Chemical Properties Analysis

Alpha-Methyl-4-carboxyphenylglycine is a solid compound . It is soluble in 0.1 M NaOH at a concentration of 15 mg/mL .Applications De Recherche Scientifique

Neuroprotection in Excitotoxicity and Ischemia

Alpha-Methyl-4-carboxyphenylglycine (MCPG) has shown promising results in neuroprotection. It acts as a potent and selective antagonist of mGlu1a metabotropic glutamate receptors, exhibiting neuroprotective effects in various models of excitotoxic death and ischemia. This includes mixed cultures of murine cortical cells, rats infused with NMDA, and gerbils subjected to transient global ischemia (Bruno et al., 1999).

Antagonism at Metabotropic Glutamate Receptors

MCPG demonstrates competitive antagonism of metabotropic glutamate receptors (mGluRs). Studies reveal its ability to selectively antagonize ACPD-induced depolarization in rat spinal motoneurons and thalamic neurons, indicating its potential in modulating synaptic responses related to pain and excitatory neurotransmission (Eaton et al., 1993).

Modulation of Long-Term Potentiation (LTP)

MCPG has been studied for its effects on long-term potentiation (LTP), a process crucial for learning and memory. It shows antagonistic action at metabotropic glutamate receptors, affecting the LTP-related increase in postsynaptic AMPA sensitivity in hippocampal slices. This points towards its role in synaptic plasticity and cognitive processes (Sergueeva et al., 1993).

Pharmacological Analysis on mGluR Subtypes

MCPG is involved in the detailed pharmacological analysis of mGluR subtypes. Its differential potencies at receptor subtypes like mGluR1α and mGluR5a have been compared with other phenylglycines, contributing to a deeper understanding of the molecular interactions at these receptors (Kingston et al., 1995).

Role in Epileptiform Activity and Synaptic Transmission

MCPG has been explored for its role in epileptiform activity, particularly in the modulation of seizure events. It also influences synaptic transmission and plasticity in specific brain regions like the medial vestibular nuclei, which is significant for understanding the pathophysiology of epilepsy and potential therapeutic approaches (Arvanov et al., 1995); (Grassi et al., 1998).

Safety And Hazards

Propriétés

IUPAC Name |

4-(1-amino-1-carboxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13/h2-5H,11H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCAZYRLRMTVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861398 | |

| Record name | alpha-Methyl-4-carboxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Methyl-4-carboxyphenylglycine | |

CAS RN |

146669-29-6 | |

| Record name | alpha-Methyl-4-carboxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146669296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methyl-4-carboxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYL-4-CARBOXYPHENYLGLYCINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HJ67IIE31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

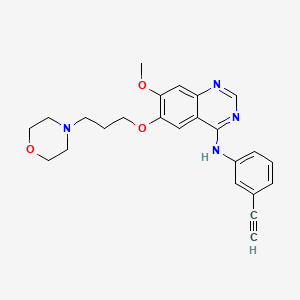

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680081.png)